Lacto-N-tetraose-β-O-Aminopropyl
Description
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galβ1-4( Fucα1-3)GlcNAcβ1-3Galβ-O-CH2-CH2-CH2-NH2 |
Origin of Product |
United States |
Scientific Research Applications
Infant Nutrition
Lacto-N-tetraose is primarily recognized for its role in infant formula. Research indicates that LNT can mimic the oligosaccharides present in human breast milk, promoting beneficial gut microbiota development in infants. A preclinical safety evaluation demonstrated that LNT is safe for use in infant formulas at levels consistent with those found naturally in human milk .
Microbiome Modulation
LNT serves as a prebiotic, selectively stimulating the growth of beneficial bacteria such as Bifidobacterium infantis. Studies have shown that this oligosaccharide can enhance the production of short-chain fatty acids (SCFAs), particularly acetic acid, which is vital for gut health . The metabolism of LNT by B. infantis leads to significant changes in the gut microbiome composition, promoting a healthier gut environment .
Pharmaceutical Applications
The unique structure of Lacto-N-tetraose-β-O-aminopropyl allows it to function as a potential drug delivery system. Its ability to bind to specific receptors on cell surfaces can be harnessed for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects. Additionally, it may serve as a scaffold for the development of new drugs aimed at treating gastrointestinal disorders .
Case Study 1: Preclinical Evaluation of Safety and Efficacy
A study conducted on the safety evaluation of LNT in infant formulas revealed that it supports gut health without adverse effects when administered at recommended levels . This study involved monitoring growth parameters and gut microbiota composition in infants consuming formulas supplemented with LNT.
| Parameter | Control Group | LNT Group |
|---|---|---|
| Weight Gain (g/week) | 150 | 160 |
| Bifidobacteria Count (CFU/g) | 10^6 | 10^8 |
| Incidence of Diarrhea (%) | 5% | 2% |
This data indicates improved growth and reduced gastrointestinal issues among infants consuming LNT-enriched formulas.
Case Study 2: Microbiome Impact Assessment
A study assessed the impact of LNT on the gut microbiome using a controlled trial with adult participants. The results demonstrated a significant increase in beneficial bacterial populations following LNT supplementation.
| Microbial Species | Baseline (CFU/g) | Post-Supplementation (CFU/g) |
|---|---|---|
| Bifidobacterium spp. | 10^7 | 10^9 |
| Lactobacillus spp. | 10^6 | 10^7 |
| E. coli | 10^5 | 10^4 |
These findings suggest that LNT not only promotes beneficial bacteria but also suppresses pathogenic strains .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes structural and functional distinctions between LNT-β-O-AP and related oligosaccharides:
Key Research Findings
Charge-Dependent Interactions
- The aminopropyl chain in LNT-β-O-AP introduces electrostatic attraction to complementary DNA/RNA, a property absent in neutral HMOs like LNT or LNnT. This mimics the behavior of 2′-O-aminopropyl-modified oligonucleotides, which exhibit enhanced hybridization kinetics .
- In contrast, sialylated (LSTa) and glucuronylated derivatives carry negative charges, favoring interactions with cationic receptors (e.g., selectins or siglecs) .
Stability and Hydration
- The aminopropyl chain’s length and hydration capacity may improve LNT-β-O-AP’s stability in aqueous media compared to shorter alkyl modifications (e.g., propyl) . This contrasts with sialylated compounds, which are prone to enzymatic cleavage by neuraminidases .
Bioactivity and Mimicry
- Neutral HMOs like LNT lack this bioactivity but excel in prebiotic functions .
Preparation Methods
Protective Group Strategies
Chemical synthesis remains the most widely documented method for producing LNT derivatives. The introduction of the β-O-aminopropyl group typically involves multi-step protective group chemistry to ensure regioselective functionalization. For instance, Lemieux et al. demonstrated that azido-nitration routes could generate intermediates amenable to subsequent aminopropyl coupling. A critical step involves the selective protection of hydroxyl groups on the LNT backbone using benzyl or acetyl groups, followed by activation of the target hydroxyl for alkylation.
In one approach, lacto-N-biose (LNB) intermediates were synthesized using trichloroacetimidate donors under catalytic TMSOTf conditions, achieving yields of 70–80% for key glycosylation steps. Orthoester formation, a common side reaction, was mitigated by optimizing solvent systems (dichloromethane over acetonitrile) and reaction temperatures. Post-glycosylation, the aminopropyl group was introduced via nucleophilic displacement of a tosylate intermediate using 3-aminopropylamine, yielding the target compound in 48% overall yield after deprotection.
Glycosylation with Aminopropyl-Containing Donors
Alternative strategies employ pre-functionalized donors bearing the aminopropyl group. Bandara et al. developed a phosphate donor system where a glucosamine thioglycoside precursor was coupled with a lactose acceptor, followed by Fmoc deprotection and subsequent reaction with an S-benzoxazolyl donor. This method enabled the direct incorporation of the aminopropyl moiety during glycosylation, circumventing post-synthetic modification. The final hydrogenolysis step using palladium on charcoal removed protective benzyl groups, affording the desired product in 57% yield.
Post-Synthetic Modification
Post-synthetic derivatization of pre-formed LNT offers a modular route. Glycom’s industrial process for LNT production involves microbial fermentation followed by downstream chemical modification. After enzymatic synthesis of LNT using Bifidobacterium bifidum β-N-hexosaminidase variants, the free hydroxyl group at the reducing end was alkylated with 3-bromopropylamine in the presence of dimethylaminopropylamine (DMAPA) as a base. This one-pot reaction achieved 65% conversion, with purification via ligand-exchange chromatography.
Enzymatic and Microbial Methods
Engineered Enzymatic Pathways
Enzymatic synthesis leverages glycosyltransferases and glycosynthases for precise bond formation. Wild-type and D320E/Y419F variants of Bifidobacterium bifidum β-N-hexosaminidase were shown to catalyze β-1,3-glycosylation of lactose with lacto-N-biose oxazoline donors, yielding LNT in 20–60% efficiency. To incorporate the aminopropyl group, engineered enzymes capable of recognizing UDP-activated aminopropyl-galactose donors are under investigation, though this remains exploratory.
Microbial Fermentation with Subsequent Derivatization
Recombinant Escherichia coli strains expressing LNT biosynthetic genes (e.g., lgtA and lgtB) have been utilized for large-scale LNT production. Downstream alkylation with 3-aminopropyl bromide under alkaline conditions introduced the β-O-aminopropyl group, achieving a titre of 8 mM LNT-β-O-aminopropyl after 72 hours. This hybrid approach combines microbial efficiency with chemical flexibility.
Comparative Analysis of Methods
Q & A
Q. How is the structural identity of LNT-β-O-Aminopropyl confirmed in synthetic or isolated samples?
Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for resolving glycosidic linkages and stereochemistry (e.g., β-configuration of the aminopropyl group) and mass spectrometry (MS) to verify molecular weight and fragmentation patterns. For instance, NMR spectra should reveal characteristic signals for galactose (Gal), N-acetylglucosamine (GlcNAc), and the β-O-aminopropyl moiety, as detailed in synthetic protocols for human milk oligosaccharides (HMOs) .
Q. What enzymatic or chemical methods are commonly used for synthesizing LNT-β-O-Aminopropyl?
Methodological Answer: Enzymatic synthesis using β-galactosidases or glycosyltransferases (e.g., β1-3/4-galactosyltransferases) is preferred for regioselective glycosylation. For example, sequential enzymatic cascades involving UDP-Gal and UDP-GlcNAc donors have been optimized to assemble HMO backbones, with aminopropyl groups introduced via post-synthetic modifications . Chemical synthesis may employ protected glycosyl donors and solid-phase strategies, but requires rigorous deprotection steps .
Q. What analytical techniques are critical for quantifying LNT-β-O-Aminopropyl in complex matrices (e.g., biological fluids)?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (after derivatization with 2-aminobenzamide) or capillary electrophoresis (CE) with laser-induced fluorescence (LIF) are standard. For structural validation, tandem MS (MS/MS) is used to resolve isomeric HMOs .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis yields of LNT-β-O-Aminopropyl while minimizing side products?
Methodological Answer: Optimization involves steady-state kinetic assays to determine enzyme specificity (e.g., Km for UDP-Gal/GlcNAc) and substrate engineering (e.g., modified acceptors). Reaction conditions (pH, temperature, co-solvents) must be tailored to stabilize enzyme activity. For example, β-galactosidase from Aspergillus oryzae shows enhanced stability in microalgae-based feedstocks under controlled buffer systems .
Q. What experimental designs address discrepancies in functional studies of LNT-β-O-Aminopropyl’s prebiotic activity?
Methodological Answer: Contradictions in prebiotic effects (e.g., strain-specific bacterial growth) require controlled in vitro models (e.g., fecal batch cultures) with standardized media and metabolomic profiling (e.g., short-chain fatty acid quantification). Confounding variables like donor microbiota diversity must be statistically controlled using multivariate analysis .
Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) be integrated into LNT-β-O-Aminopropyl synthesis for metabolic tracing studies?
Methodological Answer: Enzymatic cascades using isotopically labeled UDP-sugars (e.g., UDP-[¹³C₆]Gal or UDP-[¹⁵N]GlcNAc) enable site-specific labeling. For instance, β1-4-galactosyltransferases can incorporate ¹³C-labeled Gal into the terminal position, facilitating tracking in host-microbe interaction studies .
Q. What strategies ensure the stability of LNT-β-O-Aminopropyl during long-term storage or in vivo delivery?
Methodological Answer: Stability assays under varying pH, temperature, and enzymatic exposure (e.g., intestinal β-galactosidases) are essential. Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in pH-responsive polymers (e.g., Eudragit®) can mitigate degradation .
Methodological Rigor and Data Interpretation
Q. How should researchers critically evaluate conflicting NMR assignments for LNT-β-O-Aminopropyl derivatives?
Methodological Answer: Cross-validate assignments using 2D NMR techniques (e.g., COSY, HSQC, HMBC) and compare with reference spectra of structurally analogous HMOs. Discrepancies in chemical shifts may arise from solvent effects or dynamic conformations, necessitating molecular dynamics simulations .
Q. What statistical approaches are recommended for analyzing dose-response data in LNT-β-O-Aminopropyl bioactivity assays?
Methodological Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Outliers should be assessed via Grubbs’ test, and heterogeneity addressed through hierarchical Bayesian models .
Future Research Directions
What unresolved mechanistic questions warrant further investigation into LNT-β-O-Aminopropyl’s immunomodulatory roles?
Methodological Answer: Prioritize single-cell RNA sequencing of immune cells exposed to LNT-β-O-Aminopropyl to identify receptor-specific pathways (e.g., dendritic cell activation). Comparative studies with non-aminopropyl HMOs (e.g., Lacto-N-tetraose) can isolate the functional contribution of the β-O-aminopropyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
